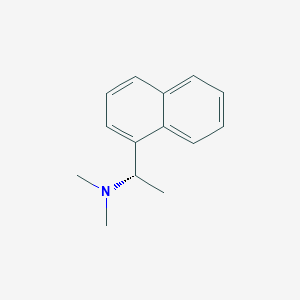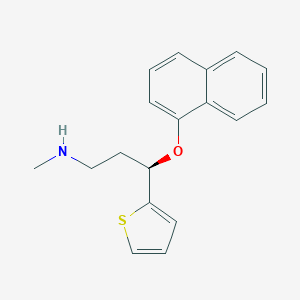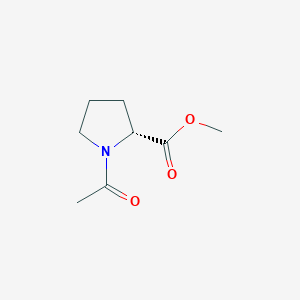
3-(叔丁基)苯-1,2-二醇
描述
3-(tert-Butyl)benzene-1,2-diol is a monophenolase inhibitor that has been shown to be effective for inhibiting tyrosinase activity in bacteria . It inhibits the oxidation of aromatic hydrocarbons by hydroxyl radicals . It is an organic synthesis intermediate and a pharmaceutical intermediate, which can be used in laboratory research and chemical production processes .
Synthesis Analysis
3-(tert-Butyl)benzene-1,2-diol can be synthesized from catechol and tert-butanol . The reaction involves the addition of concentrated sulfuric acid to a suspension of catechol in tert-butanol. The mixture is stirred at room temperature for 8 hours. Then, a mixture of water and diethyl ether is added, and the precipitate is filtered out, washed with water until neutral pH, and dried in air to obtain 3,5-di-tert-butylbenzene-1,2-diol .Molecular Structure Analysis
The molecular formula of 3-(tert-Butyl)benzene-1,2-diol is C10H14O2 . The InChI string is InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3 , and the canonical SMILES is CC©©C1=C(C(=CC=C1)O)O .Physical And Chemical Properties Analysis
The molecular weight of 3-(tert-Butyl)benzene-1,2-diol is 166.22 g/mol . Other physical and chemical properties such as density, boiling point, melting point, and solubility are not well-documented.科学研究应用
Inhibition of Tyrosinase Activity
3-(tert-Butyl)benzene-1,2-diol: has been identified as a monophenolase inhibitor, showing effectiveness in inhibiting tyrosinase activity in bacteria . This application is significant in the field of biochemistry and pharmacology, as tyrosinase is an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation.
Synthesis of Functional Dithioles
The compound serves as a precursor in the synthesis of benzo[1,2-d;4,5-d’]bis[1,3]dithioles , which are crucial in creating functional materials like fluorescent dyes, conjugated polymers, and stable trityl radicals. These materials have applications in super-resolution microscopy and oxidant sensing.
Organic Synthesis Intermediate
As an organic synthesis intermediate, 3-(tert-Butyl)benzene-1,2-diol is used in laboratory research and chemical production processes. It can be prepared from ortho-phenylenediamine and is valuable in the synthesis of various organic compounds .
Catalysts for Asymmetric Reactions
This compound acts as a ligand for catalysts involved in asymmetric olefin hydroamination/cyclization reactions . These reactions are pivotal in producing pharmaceuticals and agrochemicals with high enantiomeric purity.
Synthesis of Heterocyclic Compounds
3-(tert-Butyl)benzene-1,2-diol: is involved in the first synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines . These heterocyclic compounds are gaining importance due to their wide range of biological activities and medicinal applications.
Oxygenate Additives for Fuels
The tert-butyl ethers derived from renewable diols, including 3-(tert-Butyl)benzene-1,2-diol , are studied as potential oxygenate additives to fuels . These additives can improve fuel properties such as reducing emissions and enhancing combustion efficiency.
安全和危害
Safety data sheets indicate that 3-(tert-Butyl)benzene-1,2-diol is a flammable liquid and vapor that causes skin irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. Protective clothing, eye protection, and face protection should be worn when handling this compound .
作用机制
Target of Action
3-(tert-Butyl)benzene-1,2-diol, also known as 3,5-Di-tert-butylcatechol, is an organic compound that serves as a monophenolase inhibitor . It primarily targets enzymes like tyrosinase, which plays a crucial role in the oxidation of phenolic compounds .
Mode of Action
The compound interacts with its target, tyrosinase, by inhibiting its activity . This interaction prevents the oxidation of aromatic hydrocarbons by hydroxyl radicals
Biochemical Pathways
The inhibition of tyrosinase affects the biochemical pathways involving the oxidation of phenolic compounds
Pharmacokinetics
It’s noted that the compound is nearly insoluble in water but miscible with organic solvents .
Result of Action
The primary result of the action of 3-(tert-Butyl)benzene-1,2-diol is the inhibition of tyrosinase activity . This leads to a decrease in the oxidation of aromatic hydrocarbons by hydroxyl radicals
Action Environment
It’s noted that the compound is stable and combustible . It should be stored in an inert atmosphere at room temperature .
属性
IUPAC Name |
3-tert-butylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUICYYOYEXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4026-05-5, 27213-78-1 | |
| Record name | 3-(1,1-Dimethylethyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-butylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

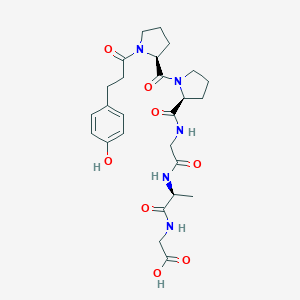
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)

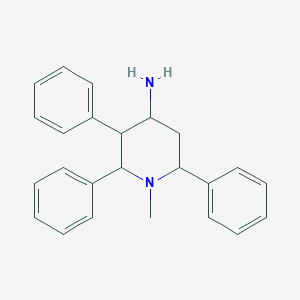
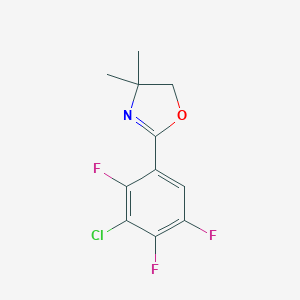
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

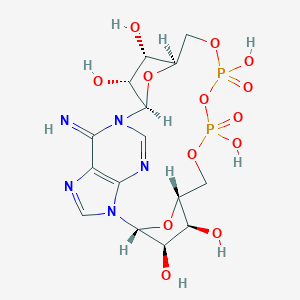
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)

